molecular formula C20H16O5 B12499812 Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate

Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate

Cat. No.: B12499812
M. Wt: 336.3 g/mol
InChI Key: DOOCVRJRERPHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of an indene-1,3-dione moiety, which is known for its diverse biological activities. The compound’s structure includes an ethyl ester group, which enhances its solubility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate typically involves the reaction of 4-hydroxybenzaldehyde with indene-1,3-dione under basic conditions to form the intermediate 4-[(1,3-dioxoinden-2-ylidene)methyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the indene-1,3-dione moiety to its corresponding dihydro derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indene-1,3-dione moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}propionate
  • Methyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate
  • Butyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate

Uniqueness

This compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C20H16O5/c1-2-24-18(21)12-25-14-9-7-13(8-10-14)11-17-19(22)15-5-3-4-6-16(15)20(17)23/h3-11H,2,12H2,1H3

InChI Key

DOOCVRJRERPHRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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